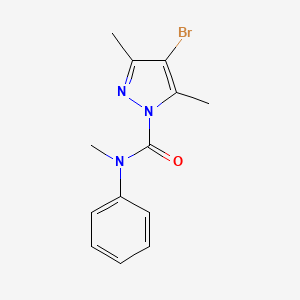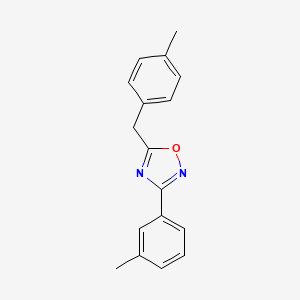
4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide, also known as BPTMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide is not fully understood; however, it is believed to act through multiple pathways. In cancer research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression and cell proliferation. In inflammation research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B, which is involved in the regulation of immune responses and inflammation. In neurological disorder research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit multiple pathways, and its potential therapeutic applications in various diseases. However, there are also limitations to using 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide, including its potential therapeutic applications in other diseases, its mechanism of action in different cell types, and its potential side effects and toxicity. Additionally, further research is needed to optimize the synthesis method of 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide and to develop more effective derivatives of this compound. Overall, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic benefits.
Synthesemethoden
4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with phenyl isocyanate. Another method involves the reaction of 4-bromo-3,5-dimethylphenylhydrazine with 1,3-dimethyl-2-nitrobenzene, followed by the reduction of the resulting product with iron powder. These methods have been optimized to obtain high yields of 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide with purity greater than 95%.
Wissenschaftliche Forschungsanwendungen
4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-bromo-N,3,5-trimethyl-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-12(14)10(2)17(15-9)13(18)16(3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSDCGZYJHPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N(C)C2=CC=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,3,5-trimethyl-N-phenyl-1H-pyrazole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)
![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)

![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)
![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)